molecular formula C7H4Cl5NO2S B2716340 N-(perchlorophenyl)methanesulfonamide CAS No. 130104-25-5

N-(perchlorophenyl)methanesulfonamide

Cat. No.: B2716340
CAS No.: 130104-25-5
M. Wt: 343.42
InChI Key: XJUHDUOPWHXQQJ-UHFFFAOYSA-N
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Description

N-(perchlorophenyl)methanesulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(perchlorophenyl)methanesulfonamide can be synthesized through the reaction of perchlorophenylamine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired sulfonamide product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Common industrial methods involve the use of continuous flow reactors to optimize reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

N-(perchlorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted sulfonamides.

    Oxidation and Reduction: Products depend on the specific oxidizing or reducing agents used.

    Hydrolysis: Major products are sulfonic acids and amines.

Scientific Research Applications

N-(perchlorophenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(perchlorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the compound may interfere with cellular pathways by binding to key proteins, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(perchlorophenyl)methanesulfonamide is unique due to the presence of the perchlorophenyl group, which imparts distinct chemical properties and potential biological activities. This structural feature may enhance its reactivity and specificity in various applications compared to simpler sulfonamides .

Properties

IUPAC Name

N-(2,3,4,5,6-pentachlorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl5NO2S/c1-16(14,15)13-7-5(11)3(9)2(8)4(10)6(7)12/h13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUHDUOPWHXQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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